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Compound of Interest

Compound Name:
1,3-Dimethylindazole-5-boronic

acid

Cat. No.: B593929 Get Quote

An In-depth Technical Guide to 1,3-
Dimethylindazole-5-boronic acid
This technical guide provides a comprehensive overview of the molecular structure, properties,

and applications of 1,3-Dimethylindazole-5-boronic acid, a heterocyclic compound of

significant interest in medicinal chemistry and organic synthesis. This document is intended for

researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Formula
1,3-Dimethylindazole-5-boronic acid is an organoboron compound featuring a dimethylated

indazole core functionalized with a boronic acid group at the 5-position. The indazole ring

system is a bicyclic aromatic heterocycle, and the presence of the boronic acid moiety makes

this compound a valuable building block in various cross-coupling reactions.

The chemical structure of 1,3-Dimethylindazole-5-boronic acid is as follows:

1,3-Dimethylindazole-5-boronic acid 2D Structure

Caption: 2D Chemical Structure of 1,3-Dimethylindazole-5-boronic acid.

The molecular formula of the compound is C₉H₁₁BN₂O₂.
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Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Dimethylindazole-5-boronic acid is

presented in the table below. It is important to note that experimental data for this specific

molecule is not widely published; therefore, some values are estimated based on closely

related analogs and computational predictions.

Property Value Source

Molecular Weight 190.01 g/mol Calculated

Molecular Formula C₉H₁₁BN₂O₂ -

Appearance
White to off-white solid

(predicted)
-

Melting Point >200 °C (estimated) -

Solubility

Soluble in methanol, DMSO,

and other polar organic

solvents. Limited solubility in

water.

General boronic acid

properties

pKa ~8.5 - 9.5 (estimated)
General aryl boronic acid

properties[1]

Role in Drug Discovery and Development
Boronic acids and their derivatives are a crucial class of compounds in medicinal chemistry.[2]

[3] The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of

forming reversible covalent bonds with nucleophiles, such as the hydroxyl groups in the active

sites of enzymes.[2] This property has been exploited in the design of potent enzyme inhibitors.

The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®), a

proteasome inhibitor used in cancer therapy.[2][3]

Indazole-containing compounds also exhibit a wide range of biological activities, and the

indazole motif is present in several approved drugs.[4] The combination of an indazole core

with a boronic acid functional group in 1,3-Dimethylindazole-5-boronic acid makes it a highly

attractive scaffold for the synthesis of novel drug candidates, particularly in the areas of
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oncology and inflammatory diseases. It serves as a key intermediate in the synthesis of more

complex molecules via reactions like the Suzuki-Miyaura coupling.[5][6][7]

Experimental Protocols
While a specific, validated synthesis protocol for 1,3-Dimethylindazole-5-boronic acid is not

readily available in the public domain, a general methodology for the synthesis of aryl boronic

acids can be described. Additionally, the protocol for the Suzuki-Miyaura cross-coupling

reaction, a primary application of this compound, is detailed below.

General Synthesis of Aryl Boronic Acids
A common method for the synthesis of aryl boronic acids involves the reaction of an

organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate,

followed by acidic workup.[8]

Workflow for Aryl Boronic Acid Synthesis

Aryl Halide (Ar-X)

Organometallic Reagent (Ar-M)

  Mg or Li

Boronate Ester (Ar-B(OR)2)

  + B(OR)3

Trialkyl Borate (B(OR)3)

Aryl Boronic Acid (Ar-B(OH)2)

  Acidic Workup (H3O+)
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Caption: General workflow for the synthesis of aryl boronic acids.

Protocol:

Formation of the Organometallic Reagent: The corresponding 5-halo-1,3-dimethylindazole is

reacted with magnesium turnings (to form a Grignard reagent) or an organolithium reagent

(e.g., n-butyllithium) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert

atmosphere (e.g., argon or nitrogen). The reaction is typically performed at low temperatures

(e.g., -78 °C for lithium-halogen exchange).

Borylation: The freshly prepared organometallic reagent is then added dropwise to a solution

of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous

solvent at low temperature. The reaction mixture is allowed to slowly warm to room

temperature and stirred for several hours.

Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid

(e.g., HCl or H₂SO₄).

Purification: The crude aryl boronic acid is then extracted into an organic solvent, dried, and

purified, typically by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction
1,3-Dimethylindazole-5-boronic acid is an ideal coupling partner in Suzuki-Miyaura reactions

to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic

molecules, including pharmaceuticals.[6][7]

Catalytic Cycle of the Suzuki-Miyaura Coupling
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Catalytic Cycle
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol:

Reaction Setup: In a reaction vessel, 1,3-Dimethylindazole-5-boronic acid (1.0 eq.), an

aryl or vinyl halide/triflate (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-

5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 eq.) are combined.

Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent (e.g.,

dioxane, toluene, or DMF) and water, is added.

Reaction Conditions: The mixture is degassed (e.g., by bubbling argon or nitrogen through

the solution) and then heated to a temperature ranging from 60 to 120 °C, depending on the

reactivity of the substrates. The reaction progress is monitored by TLC or LC-MS.

Workup and Purification: Upon completion, the reaction mixture is cooled to room

temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
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and concentrated under reduced pressure. The crude product is then purified by column

chromatography or recrystallization to yield the desired biaryl product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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